molecular formula C10H14N2O2 B13517162 1-(Furan-3-carbonyl)-3-methylpiperazine

1-(Furan-3-carbonyl)-3-methylpiperazine

Katalognummer: B13517162
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: NCBCZRNUAMMGRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Furan-3-carbonyl)-3-methylpiperazine is an organic compound that features a furan ring attached to a piperazine ring through a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)-3-methylpiperazine typically involves the reaction of furan-3-carbonyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the purification process may include techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Furan-3-carbonyl)-3-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(Furan-3-carbonyl)-3-methylpiperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Furan-3-carbonyl)-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Furan-3-carbonyl)-3-methylpiperazine is unique due to its combination of the furan ring and piperazine ring through a carbonyl group. This structure imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

furan-3-yl-(3-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C10H14N2O2/c1-8-6-12(4-3-11-8)10(13)9-2-5-14-7-9/h2,5,7-8,11H,3-4,6H2,1H3

InChI-Schlüssel

NCBCZRNUAMMGRN-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCN1)C(=O)C2=COC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.